molecular formula C17H13F3N2O4S B2499904 3-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(4-(三氟甲基)苯基)丙酰胺 CAS No. 899954-66-6

3-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(4-(三氟甲基)苯基)丙酰胺

货号 B2499904
CAS 编号: 899954-66-6
分子量: 398.36
InChI 键: BBRQQUQIYRBTOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide, appears to be a derivative of a class of compounds that have been studied for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are of significant interest in the pharmaceutical industry due to their therapeutic potential in the treatment of type 2 diabetes by modulating the incretin hormone response and thereby controlling blood glucose levels.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their DPP-4 inhibitory activity. One of the derivatives, which includes a 4-phenylthiazol-2-yl group, showed highly potent DPP-4 inhibitory activity and was effective in reducing blood glucose excursion in an oral glucose tolerance test . Although the exact synthesis of the compound is not detailed in the provided papers, the synthesis of similar compounds typically involves the introduction of specific functional groups that are known to confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various analytical techniques. For example, the configuration around the double bond of major stereoisomers in a related synthesis was established by X-ray diffraction analysis . This level of structural analysis is crucial for understanding the conformational preferences of the molecule and its potential interactions with biological targets such as the DPP-4 enzyme.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include tandem reactions, such as oxidative aminocarbonylation followed by intramolecular conjugate addition. These reactions are typically catalyzed by palladium complexes and can exhibit a significant degree of stereoselectivity . The specific chemical reactions that would be used to synthesize the compound would likely be tailored to introduce the benzo[d]isothiazol moiety and the trifluoromethylphenyl group in the appropriate positions on the propanamide backbone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, compounds in this class generally exhibit properties that make them suitable for pharmaceutical development. These properties may include suitable solubility in biological fluids, stability under physiological conditions, and the ability to cross biological membranes to reach their site of action. The presence of the trifluoromethyl group and the 1,1-dioxido-3-oxobenzo[d]isothiazol moiety in the compound suggests that it would have a distinct electronic and steric profile, which could influence its binding affinity and selectivity for the DPP-4 enzyme.

科学研究应用

神经激肽-1受体拮抗剂

对具有类似结构的化合物的研究表明,在与呕吐和抑郁相关的疾病的临床前试验中表现出有效性。一项研究重点介绍了一种水溶性、口服活性的神经激肽-1受体拮抗剂的合成,该拮抗剂在这些疾病的临床前模型中表现出高效性,暗示了类似化合物的潜在治疗应用(Harrison et al., 2001)

抗氧化和抗癌活性

另一个研究领域涉及新颖衍生物的抗氧化和抗癌活性。一项研究合成了3-[(4-甲氧基苯基)氨基]丙酰肼的新颖衍生物,显示出显著的抗氧化活性,优于维生素C等众所周知的抗氧化剂。此外,这些化合物对癌细胞系显示出细胞毒活性,表明它们作为抗癌剂的潜力(Tumosienė等,2020)

二肽基肽酶IV抑制剂

具有相关结构的化合物已被探索作为二肽基肽酶IV(DPP-4)抑制剂,显示出治疗糖尿病的前景。一系列新颖的3-氨基-N-(4-芳基-1,1-二氧硫代-4-基)丁酰胺被研究,其中一种衍生物在口服葡萄糖耐量试验中显著降低了血糖水平,突显了该化合物在管理糖尿病方面的潜力(Nitta et al., 2012)

抗菌和抗炎药物

对新型吡唑啉、异噁唑和其他含芳基磺酸酯基团的衍生物的合成和生物评价的研究显示出有希望的抗菌和抗炎性能。这表明在开发治疗感染和炎症的新疗法方面具有潜在应用(Kendre et al., 2015)

属性

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)11-5-7-12(8-6-11)21-15(23)9-10-22-16(24)13-3-1-2-4-14(13)27(22,25)26/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQQUQIYRBTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。